molecular formula C10H7BrClNO B13667371 4-Bromo-7-chloro-1-methoxyisoquinoline

4-Bromo-7-chloro-1-methoxyisoquinoline

Cat. No.: B13667371
M. Wt: 272.52 g/mol
InChI Key: ZJLLMWLVDZVMFP-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1-methoxyisoquinoline is a chemical compound with the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-1-methoxyisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of 7-chloro-1-methoxyisoquinoline with bromine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 4-iodo-7-chloro-1-methoxyisoquinoline .

Scientific Research Applications

4-Bromo-7-chloro-1-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-1-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-Bromo-1-methoxyisoquinoline
  • 4-Bromo-7-methoxyquinoline
  • 7-Bromo-1-chloroisoquinoline

Comparison: 4-Bromo-7-chloro-1-methoxyisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

4-bromo-7-chloro-1-methoxyisoquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-10-8-4-6(12)2-3-7(8)9(11)5-13-10/h2-5H,1H3

InChI Key

ZJLLMWLVDZVMFP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=C(C=C2)Cl)Br

Origin of Product

United States

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